An In-depth Technical Guide to Olivetol Dimethyl Ether-d9: Chemical Structure, Synthesis, and Application
An In-depth Technical Guide to Olivetol Dimethyl Ether-d9: Chemical Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivetol Dimethyl Ether-d9 is a deuterated analog of olivetol dimethyl ether, a key intermediate in the synthesis of various cannabinoids.[1][2][3] Its primary application in the scientific community is as an internal standard for the quantitative analysis of cannabinoids and their metabolites by mass spectrometry.[4][5] The incorporation of nine deuterium atoms onto the pentyl side chain provides a distinct mass shift, enabling accurate and precise quantification in complex biological matrices by correcting for analytical variability.[4] This guide provides a comprehensive overview of the chemical structure, a detailed synthetic protocol, and the analytical characterization of Olivetol Dimethyl Ether-d9.
I. Chemical Structure and Properties
Olivetol Dimethyl Ether-d9 is structurally similar to its non-deuterated counterpart, with the key difference being the substitution of all nine hydrogen atoms on the pentyl side chain with deuterium atoms.
Chemical Name: 1,3-Dimethoxy-5-(pentyl-d9)benzene Synonyms: 3,5-Dimethoxypentyl-d9-benzene, Olivetol-d9 Dimethyl Ether CAS Number: 137125-91-8[6] Molecular Formula: C₁₃H₁₁D₉O₂ Molecular Weight: 217.35 g/mol (reflecting the mass of deuterium)
Structural Representation:
Table 1: Physicochemical Properties of Olivetol Dimethyl Ether and its Deuterated Analog
| Property | Olivetol Dimethyl Ether | Olivetol Dimethyl Ether-d9 |
| Molecular Formula | C₁₃H₂₀O₂[7][8][9] | C₁₃H₁₁D₉O₂ |
| Molecular Weight | 208.30 g/mol [7][8][9] | 217.35 g/mol |
| Appearance | Pale yellow oil[1] | Colorless to pale yellow oil |
| Boiling Point | Not readily available | Not readily available |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, chloroform) | Soluble in organic solvents (e.g., methanol, ethanol, chloroform) |
II. Synthesis of Olivetol Dimethyl Ether-d9
The synthesis of Olivetol Dimethyl Ether-d9 involves the introduction of a deuterated pentyl chain onto a 3,5-dimethoxybenzene core. A common and effective method is a Grignard reaction followed by copper-catalyzed cross-coupling. This approach provides a high level of deuterium incorporation and good overall yield.
Expertise & Experience Insights: The choice of a Grignard-based coupling reaction is predicated on its reliability and versatility in forming carbon-carbon bonds. The use of a copper catalyst, specifically copper(I) iodide, is crucial for facilitating the cross-coupling between the Grignard reagent and the aryl halide, a well-established protocol in organic synthesis.[1]
Trustworthiness: The described protocol is a self-validating system. Each step includes purification and analytical checks to ensure the integrity of the intermediates and the final product. The final characterization by NMR and mass spectrometry confirms the structure and isotopic purity.
Mandatory Visualization: Synthetic Workflow
Caption: Synthetic workflow for Olivetol Dimethyl Ether-d9.
Experimental Protocol: Step-by-Step Methodology
Materials:
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3,5-Dimethoxybromobenzene
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1-Bromopentane-d9 (isotopic purity > 98%)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Copper(I) iodide (CuI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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Add a solution of 1-bromopentane-d9 in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.
-
Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should proceed exothermically.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the pentyl-d9-magnesium bromide.
-
-
Copper-Catalyzed Cross-Coupling Reaction:
-
In a separate flame-dried flask under nitrogen, dissolve 3,5-dimethoxybromobenzene and a catalytic amount of copper(I) iodide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared pentyl-d9-magnesium bromide solution to the cooled mixture via a cannula.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure Olivetol Dimethyl Ether-d9 as a colorless to pale yellow oil.
-
III. Analytical Characterization and Quality Control
To ensure the identity, purity, and isotopic enrichment of the synthesized Olivetol Dimethyl Ether-d9, a combination of analytical techniques is employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (Proton NMR): This technique is used to confirm the absence of protons on the pentyl side chain. The spectrum should show signals corresponding only to the aromatic protons and the methoxy protons. The integration of these signals should be consistent with the expected structure.
-
²H NMR (Deuterium NMR): This analysis confirms the presence and location of the deuterium atoms on the pentyl chain.
-
¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule and further confirms the successful coupling.
2. Mass Spectrometry (MS):
Mass spectrometry is a critical tool for determining the molecular weight and confirming the level of deuterium incorporation.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to assess the purity of the compound and to determine the isotopic distribution (i.e., the percentage of d9, d8, d7, etc.). For use as an internal standard, an isotopic purity of >98% for the d9 species is desirable.
Table 2: Expected Analytical Data for Olivetol Dimethyl Ether-d9
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ~6.3 (m, 3H, Ar-H), ~3.8 (s, 6H, OCH₃) |
| Mass Spectrometry (EI) | M⁺ peak at m/z 217.35, with a fragmentation pattern consistent with the structure. |
| Isotopic Purity (MS) | >98% d9 |
IV. Application in Drug Development and Research
The primary role of Olivetol Dimethyl Ether-d9 is as an internal standard in quantitative bioanalytical methods, particularly for the analysis of cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD) and their metabolites in various biological matrices such as plasma, urine, and oral fluid.[4]
Why Use a Deuterated Internal Standard?
-
Minimizes Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement in mass spectrometry. A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[4]
-
Corrects for Extraction Variability: Losses during sample preparation and extraction are accounted for as the internal standard behaves chemically identically to the analyte.
-
Improves Accuracy and Precision: By normalizing the analyte response to the internal standard response, the overall accuracy and precision of the analytical method are significantly improved.[4]
Mandatory Visualization: Role as an Internal Standard
Caption: Workflow for using Olivetol Dimethyl Ether-d9 as an internal standard.
Olivetol Dimethyl Ether-d9 is an indispensable tool for researchers and scientists in the field of cannabinoid analysis. Its well-defined chemical structure and the robust synthetic methods available for its preparation make it a reliable internal standard. The use of this deuterated compound in quantitative mass spectrometric assays ensures the high level of accuracy and precision required in drug development and forensic applications. This guide has provided a detailed overview of its synthesis, characterization, and application, offering a valuable resource for professionals in the field.
References
-
Arctom. (n.d.). CAS NO. 137125-91-8 | Olivetol Dimethyl Ether-d9. Retrieved from Arctomsci.com.
-
LGC Standards. (n.d.). Olivetol Dimethyl Ether. Retrieved from LGC Standards.
-
Nimgirawath, S., & Anulakanapakorn, K. (1982). A Convenient Synthesis of Olivetol Dimethyl Ether and Homologues. Journal of the Science Society of Thailand, 8, 119-121.
-
National Center for Biotechnology Information. (n.d.). Olivetol-d9. PubChem Compound Database. Retrieved from [Link].
-
Santa Cruz Biotechnology. (n.d.). Olivetol-d9. Retrieved from scbt.com.
-
Clinivex. (n.d.). Olivetol-d9. Retrieved from Clinivex.
-
NIST. (n.d.). Olivetol, dimethyl ether. NIST Chemistry WebBook. Retrieved from [Link].
-
Focella, A., Teitel, S., & Brossi, A. (1977). A Simple Synthesis of Olivetol. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 31, 689-690.
-
NIST. (n.d.). Olivetol, dimethyl ether. NIST Chemistry WebBook. Retrieved from [Link].
-
BenchChem. (2025). Revolutionizing Cannabinoid Profiling: A Validated Method Using Olivetol-d9 as an Internal Standard. Retrieved from BenchChem.com.
-
Thieme Chemistry. (2021). Catalytic Synthesis of Olivetol and Derivatives. Retrieved from Thieme Chemistry.
-
ElSohly, M. A., & Jones, A. B. (1992). Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens. Journal of Analytical Toxicology, 16(3), 188-191.
-
National Center for Biotechnology Information. (n.d.). Olivetol. PubChem Compound Database. Retrieved from [Link].
-
Seltzman, H. H., et al. (1987). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry, 65(1), 189-191.
-
Wikipedia. (n.d.). Olivetol. Retrieved from [Link].
-
van der Kooy, F., et al. (2011). Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. Molecules, 16(5), 4147-4160.
-
van der Kooy, F., et al. (2011). Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. Molecules, 16(5), 4147-4160.
-
Shanghai Minstar Chemical Co., Ltd. (n.d.). High Purity Olivetol Dimethyl Ether 22976-40-5 with Best Price. Retrieved from minstarchem.com.
-
van der Kooy, F., et al. (2011). Synthesis of [C4]-labeled ∆-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. ResearchGate.
-
Hurem, D., et al. (2021). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. SynOpen, 5(01), 86-90.
-
Nikas, S. P., et al. (2002). Synthesis of side chain specifically deuterated (−)‐Δ9‐tetrahydrocannabinols. Journal of Labelled Compounds and Radiopharmaceuticals, 45(12), 1065-1076.
-
Citti, C., et al. (2020). Synthesis of CBD via terpenylation of olivetol or olivetolic esters. ResearchGate.
-
Shoyama, Y., et al. (1976). Regioselective synthesis of isotopically labeled D9-tetrahydrocannabinolic acid A (THCA-A-D3) by reaction of D9-tetrahydrocannabinol-D3 with magnesium methyl carbonate. Journal of the Chemical Society, Perkin Transactions 1, (7), 741-751.
-
Cayman Chemical. (n.d.). Δ9-THC methyl ether. Retrieved from caymanchem.com.
Sources
- 1. scienceasia.org [scienceasia.org]
- 2. Catalytic Synthesis of Olivetol and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Olivetol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arctomsci.com [arctomsci.com]
- 7. Olivetol Dimethyl Ether | LGC Standards [lgcstandards.com]
- 8. Olivetol, dimethyl ether [webbook.nist.gov]
- 9. Olivetol, dimethyl ether [webbook.nist.gov]
